2-{[1-(3-chlorobenzoyl)pyrrolidin-3-yl]oxy}pyrimidine
Description
Properties
IUPAC Name |
(3-chlorophenyl)-(3-pyrimidin-2-yloxypyrrolidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O2/c16-12-4-1-3-11(9-12)14(20)19-8-5-13(10-19)21-15-17-6-2-7-18-15/h1-4,6-7,9,13H,5,8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOCJUUJIORYWGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC=N2)C(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(3-chlorobenzoyl)pyrrolidin-3-yl]oxy}pyrimidine typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method involves the reaction of maleic anhydride with aromatic amines to form (Z)-4-oxo-4-(arylamino)but-2-enoic acid, which is then reacted with thionyl chloride to yield the desired pyrrolidine derivatives . The chlorobenzoyl group is introduced through a Friedel-Crafts acylation reaction, and the pyrimidine moiety is attached via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The scalability of the process is also a key consideration in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(3-chlorobenzoyl)pyrrolidin-3-yl]oxy}pyrimidine can undergo various chemical reactions, including:
Oxidation: The pyrrolidine ring can be oxidized to form pyrrolidin-2-ones.
Reduction: The chlorobenzoyl group can be reduced to form the corresponding benzyl alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrolidine ring yields pyrrolidin-2-ones, while reduction of the chlorobenzoyl group produces benzyl alcohol derivatives.
Scientific Research Applications
2-{[1-(3-chlorobenzoyl)pyrrolidin-3-yl]oxy}pyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of various bioactive molecules.
Biology: The compound is used in studies to understand its interactions with biological targets and its potential as a therapeutic agent.
Medicine: It is investigated for its potential use in the treatment of diseases due to its biological activity.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[1-(3-chlorobenzoyl)pyrrolidin-3-yl]oxy}pyrimidine involves its interaction with specific molecular targets. The pyrrolidine ring and pyrimidine moiety are known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Key Structural Features and Hypothesized Properties
The following compounds, identified from chemical catalogs and CAS registries, share structural similarities with the target molecule:
Comparative Analysis
- Electron-Withdrawing Groups : The target compound’s 3-chlorobenzoyl group offers moderate electron withdrawal, whereas analogs with trifluoromethyl (CF₃) or sulfonyl groups (e.g., CAS 2548981-31-1) exhibit stronger electron-withdrawing effects. This could enhance binding to targets requiring charge stabilization but may reduce solubility .
- However, this may also introduce entropic penalties during complex formation .
- Solubility and Bioavailability : Compounds with polar groups (e.g., hydroxymethyl in ) likely have better aqueous solubility, whereas fluorinated or sulfonated analogs (e.g., CAS 2548981-31-1) may face challenges in pharmacokinetics due to high lipophilicity .
Implications for Drug Design
- Hydrophobic Interactions : The trifluoromethyl and chlorobenzoyl groups in these compounds suggest utility in hydrophobic enclosures, as described in Glide XP scoring (). Such motifs could improve binding affinity in targets like kinases or GPCRs .
- Synthetic Accessibility : The tert-butyldimethylsilyloxy (TBS) protecting group in analogs from highlights strategies for stabilizing intermediates during synthesis, though this may require additional deprotection steps .
Biological Activity
The compound 2-{[1-(3-chlorobenzoyl)pyrrolidin-3-yl]oxy}pyrimidine is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of 2-{[1-(3-chlorobenzoyl)pyrrolidin-3-yl]oxy}pyrimidine can be represented as follows:
This compound features a pyrimidine ring, which is known for its role in various biological processes and as a scaffold for drug development.
The biological activity of 2-{[1-(3-chlorobenzoyl)pyrrolidin-3-yl]oxy}pyrimidine is primarily attributed to its interaction with specific cellular targets:
- CDK Inhibition : Similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of CDK2 has been particularly noted as a mechanism through which these compounds exert anti-proliferative effects on cancer cells .
- Enzyme Interaction : The compound may also interact with other enzymes involved in cancer progression, although specific targets need further investigation.
In Vitro Studies
In vitro studies have demonstrated that related pyrimidine derivatives exhibit significant cytotoxicity against various cancer cell lines. The following table summarizes the IC50 values for selected compounds related to 2-{[1-(3-chlorobenzoyl)pyrrolidin-3-yl]oxy}pyrimidine:
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| Compound A (related structure) | MCF-7 (Breast) | 45 |
| Compound B | HCT-116 (Colon) | 6 |
| Compound C | HepG-2 (Liver) | 48 |
| 2-{[1-(3-chlorobenzoyl)pyrrolidin-3-yl]oxy}pyrimidine | TBD | TBD |
Note: Specific IC50 values for the target compound require further empirical data.
Case Studies
A notable case study involved the synthesis and evaluation of several pyrimidine derivatives, including those similar to 2-{[1-(3-chlorobenzoyl)pyrrolidin-3-yl]oxy}pyrimidine. These studies reported:
- Cytotoxicity : Most compounds showed superior activity against MCF-7 and HCT-116 cell lines compared to standard treatments like sorafenib, suggesting potential as effective anti-cancer agents .
- Mechanistic Insights : Molecular docking studies indicated strong binding affinities to CDK2, correlating with observed cytotoxic effects. The binding interactions were characterized by essential hydrogen bonds with critical residues in the CDK2 active site.
Pharmacokinetics and ADMET Properties
Preliminary pharmacokinetic studies suggest that derivatives of this compound exhibit favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles. These findings are critical for assessing the viability of these compounds as therapeutic agents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
